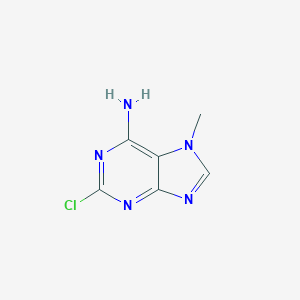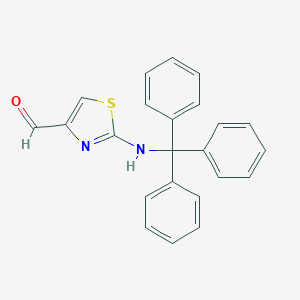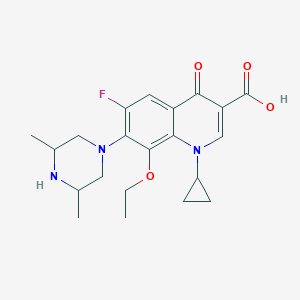
1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinolone antibiotic that belongs to the fluoroquinolone class of antibiotics. This antibiotic is used to treat a wide range of bacterial infections, including respiratory tract infections, urinary tract infections, skin infections, and gastrointestinal infections.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA synthesis. This antibiotic binds to the DNA gyrase and topoisomerase IV enzymes, which are essential for bacterial DNA replication. By inhibiting these enzymes, this compound prevents bacterial DNA from being replicated, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in laboratory animals. However, this antibiotic can cause gastrointestinal side effects such as nausea, vomiting, and diarrhea in humans. It is also known to cause allergic reactions in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in lab experiments is its broad-spectrum antibacterial activity. This antibiotic can be used to study the effects of bacterial infections on various cell types and tissues. However, one of the limitations of using this antibiotic is its potential to cause antibiotic resistance in bacteria. Therefore, caution should be taken when using this antibiotic in lab experiments.
Direcciones Futuras
1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has the potential to be used in the development of new antibiotics to treat multidrug-resistant bacterial infections. Further research is needed to determine the optimal dosing and administration of this antibiotic in humans. Additionally, research is needed to determine the long-term effects of this antibiotic on human health and the environment.
Métodos De Síntesis
The synthesis method of 1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the reaction of 7-(3,5-dimethylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid with ethoxyacetic acid. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The resulting product is then purified by recrystallization or chromatography.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. This antibiotic has also been used in combination with other antibiotics to treat multidrug-resistant bacterial infections.
Propiedades
Número CAS |
182868-75-3 |
|---|---|
Fórmula molecular |
C21H26FN3O4 |
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-4-29-20-17-14(19(26)15(21(27)28)10-25(17)13-5-6-13)7-16(22)18(20)24-8-11(2)23-12(3)9-24/h7,10-13,23H,4-6,8-9H2,1-3H3,(H,27,28) |
Clave InChI |
KZZVMTDXSLAXNK-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1N3CC(NC(C3)C)C)F)C(=O)C(=CN2C4CC4)C(=O)O |
SMILES canónico |
CCOC1=C2C(=CC(=C1N3CC(NC(C3)C)C)F)C(=O)C(=CN2C4CC4)C(=O)O |
Sinónimos |
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-diMethyl-1-piperazinyl)-8-ethoxy-6-fluoro-1,4-dihydro-4-oxo- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







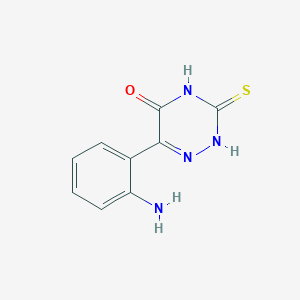
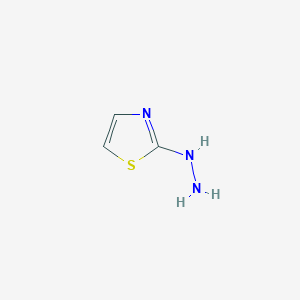
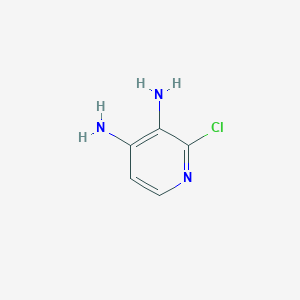

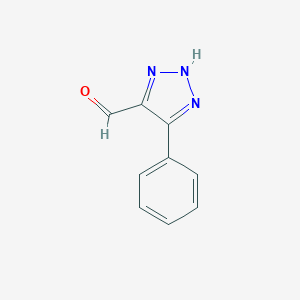


![[2-(Phenylsulfanyl)phenyl]methanol](/img/structure/B183982.png)
